

G418 Sulfate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Antibiotic G418*

Cat. No.: *B8051059*

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For researchers, scientists, and drug development professionals, G418 sulfate is an indispensable tool for the selection of genetically modified eukaryotic cells. This guide provides an in-depth overview of its core properties, mechanism of action, and detailed protocols for its effective use in laboratory settings.

Core Properties of G418 Sulfate

G418 sulfate, also known by the trade name Geneticin®, is an aminoglycoside antibiotic produced by *Micromonospora rhodorangea*. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	108321-42-2
Molecular Weight	692.71 g/mol [1][2][3][4]
Molecular Formula	$C_{20}H_{40}N_4O_{10} \cdot 2H_2SO_4$ [1][2][3][4]
Appearance	White to off-white powder
Solubility	Soluble in water (up to 100 mg/mL)[2]
Storage	Powder can be stored at room temperature; solutions should be stored at 4°C for short-term and -20°C for long-term storage[4]

Mechanism of Action

G418 sulfate functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. It binds to the 80S subunit of the ribosome, thereby blocking the elongation phase of polypeptide synthesis.[3][5][6] This cytotoxic effect makes it a powerful selective agent.

Resistance to G418 sulfate is conferred by the neomycin resistance gene (neo), commonly found on bacterial transposons like Tn5. This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 by phosphorylation.[5][7] Eukaryotic cells successfully transfected with a plasmid carrying the neo gene can therefore be selected for by their ability to survive in a culture medium containing G418.

Experimental Protocols

Preparation of G418 Sulfate Stock Solution

Accurate preparation of a sterile stock solution is critical for successful selection experiments. The potency of G418 powder can vary between lots, and it is essential to calculate the concentration based on the activity provided by the manufacturer.

Materials:

- G418 sulfate powder

- Sterile, distilled water or cell culture grade water[6]
- Sterile 0.22 µm syringe filter
- Sterile conical tubes

Protocol:

- Determine the potency of the G418 sulfate powder from the certificate of analysis (e.g., 750 µg/mg).
- Calculate the amount of powder needed to achieve the desired active concentration. For a 50 mg/mL active stock solution:
 - $\text{Weight (mg)} = [\text{Desired Volume (mL)} \times \text{Desired Concentration (mg/mL)}] / \text{Potency (mg/mg)}$
 - Example: For 10 mL of a 50 mg/mL active solution with a potency of 750 µg/mg (0.75 mg/mg): $(10 \text{ mL} \times 50 \text{ mg/mL}) / 0.75 = 666.7 \text{ mg}$
- Weigh the calculated amount of G418 sulfate powder and dissolve it in the desired volume of sterile water.
- Sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
- Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution is stable for up to one year at this temperature.[4]

Determination of Optimal G418 Concentration (Kill Curve)

The optimal concentration of G418 for selection varies depending on the cell line. Therefore, it is crucial to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells within a reasonable timeframe (typically 7-10 days).[2]

Materials:

- Non-transfected host cell line

- Complete cell culture medium
- G418 sulfate stock solution
- 24-well or 96-well cell culture plates

Protocol:

- Seed the host cells at a low density (e.g., 20-30% confluency) in a multi-well plate and allow them to attach overnight.
- The next day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 $\mu\text{g}/\text{mL}$).^[8] Include a no-antibiotic control.
- Incubate the cells and monitor their viability daily.
- Replace the selective medium every 2-3 days.^[8]
- After 7-14 days, identify the lowest concentration of G418 that results in complete cell death. This concentration will be used for the selection of stable transfectants.

Selection of Stable Cell Lines

This protocol outlines the general steps for generating a stable cell line following transfection with a plasmid containing the neomycin resistance gene.

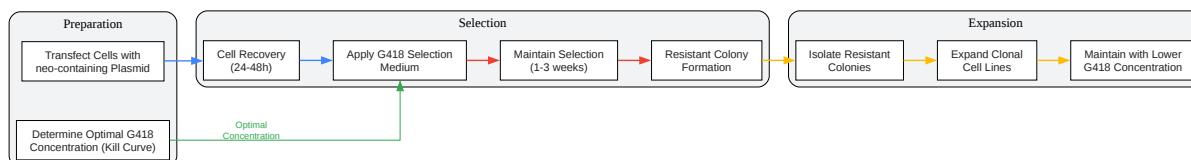
Protocol:

- Transfect the host cell line with the plasmid of interest.
- Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
- After the recovery period, split the cells into a fresh culture vessel with a complete medium containing the predetermined optimal concentration of G418. Ensure the cell density is not too high, as this can reduce the effectiveness of the antibiotic.^[1]

- Replace the selective medium every 3-4 days to maintain the selective pressure.[1]
- Observe the culture for the formation of resistant colonies, which may take 1 to 3 weeks.[7]
- Once discrete colonies are visible, they can be isolated using cloning cylinders or by limiting dilution and expanded to establish monoclonal stable cell lines.
- Maintain the stable cell lines in a medium containing a lower concentration of G418 (maintenance concentration), typically half of the selection concentration, to ensure the continued presence of the integrated plasmid.[7]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for generating a stable cell line using G418 selection.



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- To cite this document: BenchChem. [G418 Sulfate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8051059/docs#g418-sulfate-a-comprehensive-technical-guide-for-researchers>]

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